molecular formula C11H10N2O6 B14877046 3-(2-Methoxy-5-nitro-phenylcarbamoyl)-acrylic acid

3-(2-Methoxy-5-nitro-phenylcarbamoyl)-acrylic acid

Cat. No.: B14877046
M. Wt: 266.21 g/mol
InChI Key: MRKPTXZBUGDKNJ-UHFFFAOYSA-N
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Description

3-(2-Methoxy-5-nitro-phenylcarbamoyl)-acrylic acid is an organic compound with a complex structure that includes a methoxy group, a nitro group, and a phenylcarbamoyl group attached to an acrylic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-5-nitro-phenylcarbamoyl)-acrylic acid typically involves multi-step organic reactions One common method starts with the nitration of 2-methoxybenzoic acid to introduce the nitro group This is followed by the formation of the phenylcarbamoyl group through a reaction with an appropriate isocyanate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-5-nitro-phenylcarbamoyl)-acrylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The phenylcarbamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(2-Hydroxy-5-nitro-phenylcarbamoyl)-acrylic acid.

    Reduction: Formation of 3-(2-Methoxy-5-amino-phenylcarbamoyl)-acrylic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Methoxy-5-nitro-phenylcarbamoyl)-acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-5-nitro-phenylcarbamoyl)-acrylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylcarbamoyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxy-5-nitro-phenylcarbamoyl)-cyclohexanecarboxylic acid
  • 3-(2-Methoxy-5-nitro-phenylcarbamoyl)-propionic acid

Uniqueness

3-(2-Methoxy-5-nitro-phenylcarbamoyl)-acrylic acid is unique due to its acrylic acid backbone, which imparts distinct chemical reactivity compared to similar compounds with different backbones. This uniqueness makes it valuable for specific applications where the acrylic acid moiety plays a crucial role.

Properties

Molecular Formula

C11H10N2O6

Molecular Weight

266.21 g/mol

IUPAC Name

4-(2-methoxy-5-nitroanilino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C11H10N2O6/c1-19-9-3-2-7(13(17)18)6-8(9)12-10(14)4-5-11(15)16/h2-6H,1H3,(H,12,14)(H,15,16)

InChI Key

MRKPTXZBUGDKNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC(=O)O

Origin of Product

United States

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